3-Acetyl-4-bromobenzonitrile

Description

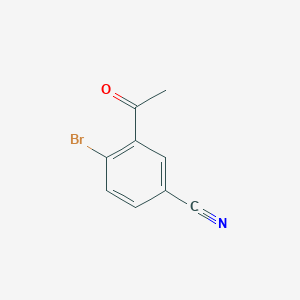

3-Acetyl-4-bromobenzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at the 4-position and an acetyl group at the 3-position of the benzene ring. This compound is structurally significant in organic synthesis due to its dual functional groups (cyano and acetyl), which make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. The available data focuses on structurally related compounds, such as 3-(4-Aminophenyl)benzonitrile and 3-Amino-4-chlorobenzonitrile, which share functional group similarities but differ in substituents and reactivity .

Properties

IUPAC Name |

3-acetyl-4-bromobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRMLZDLOGQOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-4-bromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-acetylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane and may require a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: 3-Acetyl-4-aminobenzonitrile.

Oxidation: 3-Acetyl-4-bromobenzoic acid.

Scientific Research Applications

Organic Synthesis

3-Acetyl-4-bromobenzonitrile serves as a versatile building block in organic synthesis, particularly for:

- Heterocyclic compounds: It is used to synthesize various heterocycles that are important in medicinal chemistry.

- Pharmaceutical intermediates: The compound is a precursor for developing novel pharmaceuticals, including anti-inflammatory and antimicrobial agents.

| Application | Description |

|---|---|

| Heterocyclic Synthesis | Used to create complex structures essential for drug development. |

| Pharmaceutical Intermediates | Acts as a precursor in synthesizing various bioactive molecules. |

Recent studies have highlighted the biological potential of this compound:

- Neuroprotective Effects: Research indicates that this compound enhances cell viability in neuroblastoma cells and exhibits anti-inflammatory properties. A study found that it selectively inhibits acetylcholinesterase (AChE), potentially benefiting neurodegenerative disease therapies such as Alzheimer's disease .

- Antimicrobial Activity: This compound has demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead structure for antibiotic development.

| Biological Activity | Findings |

|---|---|

| Neuroprotection | Enhances cell viability and inhibits AChE, showing promise for neurodegenerative diseases. |

| Antimicrobial | Effective against key bacterial strains, indicating potential for antibiotic applications. |

Case Studies

Several studies provide insights into the applications of this compound:

- A study published in Frontiers in Pharmacology evaluated the compound's effects on neuronal cell viability, demonstrating improved outcomes at concentrations between 0.1 to 1 μM, thus supporting its potential use in neuroprotective therapies.

- Another investigation assessed the antimicrobial efficacy of various derivatives of this compound, revealing significant activity against common pathogens with minimum inhibitory concentrations (MIC) ranging from 8–16 μg/mL .

Mechanism of Action

The mechanism of action of 3-acetyl-4-bromobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The acetyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in electrophilic substitution reactions. The nitrile group can interact with nucleophiles, leading to various transformations. These interactions are mediated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Acetyl-4-bromobenzonitrile with two structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects on Reactivity: The bromine in this compound facilitates nucleophilic aromatic substitution (SNAr), making it reactive toward amines or thiols. In contrast, the chlorine in 3-Amino-4-chlorobenzonitrile offers slower substitution kinetics due to weaker C–Cl bond polarization . The acetyl group in the target compound introduces electron-withdrawing effects, enhancing nitrile stability and directing further functionalization. This contrasts with the amine group in 3-Amino-4-chlorobenzonitrile, which activates the ring for electrophilic substitution .

The absence of occupational exposure limits for these compounds suggests low volatility but mandates caution during handling .

Applications: 3-Amino-4-chlorobenzonitrile is used in dye synthesis and as a ligand precursor, leveraging its amine and nitrile groups . The acetyl and bromine groups in this compound would likely expand its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a ketone precursor.

Biological Activity

3-Acetyl-4-bromobenzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C9H6BrNO and a molecular weight of 216.06 g/mol. Its structure consists of an acetyl group attached to a bromobenzonitrile moiety, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human cervical carcinoma (HeLa) cells, showing significant inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It acts as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key enzyme implicated in neuroinflammation and tau phosphorylation.

In cellular models, this compound restored cell viability in hyperphosphorylated tau-induced neurodegeneration, significantly reducing the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 2: Inhibition of GSK-3β by this compound

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways. By inhibiting GSK-3β, it reduces tau hyperphosphorylation and subsequent neurofibrillary tangle formation, which are hallmarks of Alzheimer's pathology . Furthermore, the compound's ability to influence inflammatory responses enhances its therapeutic potential in neurodegenerative conditions.

Case Study 1: Neuroinflammation Model

In a study utilizing a lipopolysaccharide (LPS) model of neuroinflammation, treatment with this compound resulted in a marked decrease in nitric oxide (NO) production and inflammatory cytokines . This suggests its potential utility in managing neuroinflammatory disorders.

Case Study 2: Cancer Cell Line Evaluation

Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in HeLa cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.